JNJ-46281222
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Overview
Description
JNJ-46281222 is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and psychiatric disorders. It exhibits high potency and selectivity for the mGlu2 receptor, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-46281222 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, ensuring the desired pharmacological properties.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Automation and Scaling: Automated systems are employed to scale up the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
JNJ-46281222 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are valuable for studying the structure-activity relationship of the compound .
Scientific Research Applications
JNJ-46281222 has a wide range of scientific research applications, including:
Neuroscience Research: It is used to study the role of mGlu2 receptors in neurological disorders such as schizophrenia and anxiety.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting mGlu2 receptors.
Cell Viability Studies: This compound has been shown to preserve cell viability against glutamate-induced toxicity, making it a valuable tool in neuroprotection research .
Mechanism of Action
JNJ-46281222 exerts its effects by binding to an allosteric site on the mGlu2 receptor. This binding enhances the receptor’s response to its natural ligand, glutamate. The compound’s mechanism involves:
Allosteric Modulation: this compound increases the affinity of the mGlu2 receptor for glutamate, leading to enhanced receptor activation.
G Protein Coupling: The presence of a bound G protein is crucial for the compound’s binding and activity, indicating a preference for the G protein-bound state of the receptor
Comparison with Similar Compounds
Similar Compounds
JNJ-42153605: Another positive allosteric modulator of the mGlu2 receptor with similar pharmacological properties.
LY354740: An mGlu2/3 receptor agonist used in similar research applications.
Uniqueness
JNJ-46281222 is unique due to its high selectivity and potency for the mGlu2 receptor. Unlike some other modulators, it does not induce rapid tolerance, making it a promising candidate for long-term therapeutic use .
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKDODJIBQNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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